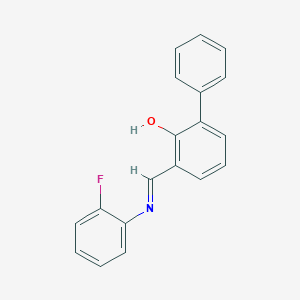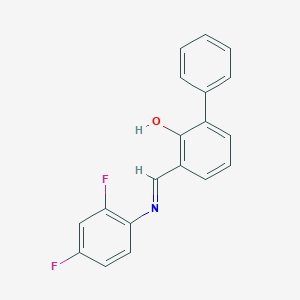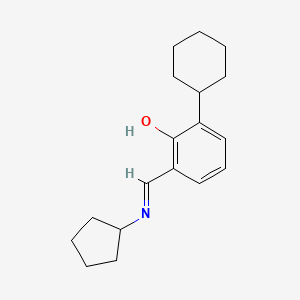![molecular formula C24H20Br2N2Ni B6298133 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide CAS No. 659747-99-6](/img/structure/B6298133.png)
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide is a coordination compound that features a nickel(II) center coordinated by two imine ligands derived from 1-naphthylamine and butane-2,3-dione.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with the Schiff base ligand formed from the condensation of 1-naphthylamine and butane-2,3-dione. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
化学反应分析
Types of Reactions
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the imine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) species, while reduction could produce nickel(I) species. Ligand substitution reactions would result in new nickel(II) complexes with different ligands .
科学研究应用
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide has several scientific research applications, including:
Catalysis: It can act as a catalyst in various organic transformations, such as hydrogenation and polymerization reactions.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or magnetic properties.
Biological Studies: It can be used in studies to understand the interaction of metal complexes with biological molecules, potentially leading to the development of new therapeutic agents.
作用机制
The mechanism by which 2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide exerts its effects depends on the specific application. In catalysis, the nickel center can facilitate various chemical transformations by coordinating to substrates and activating them for reaction. The imine ligands can also play a role in stabilizing reactive intermediates and influencing the overall reactivity of the complex.
相似化合物的比较
Similar Compounds
- 2,3-Bis[(N-phenyl)imino]butane-nickel(II)-dibromide
- 2,3-Bis[(N-2-naphthyl)imino]butane-nickel(II)-dibromide
- 2,3-Bis[(N-1-naphthyl)imino]butane-cobalt(II)-dibromide
Uniqueness
2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide is unique due to the presence of 1-naphthyl groups, which can impart distinct electronic and steric properties compared to phenyl or 2-naphthyl groups. Additionally, the nickel(II) center can exhibit different reactivity and coordination behavior compared to other metal centers such as cobalt(II).
属性
IUPAC Name |
dibromonickel;2-N,3-N-dinaphthalen-1-ylbutane-2,3-diimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2.2BrH.Ni/c1-17(25-23-15-7-11-19-9-3-5-13-21(19)23)18(2)26-24-16-8-12-20-10-4-6-14-22(20)24;;;/h3-16H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSHWICXPBXTFR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC2=CC=CC=C21)C(=NC3=CC=CC4=CC=CC=C43)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Br2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,2-Diphenyl-1,2-Bis[(N-4-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298063.png)
![3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298065.png)
![3,4-Bis[(N-2-chloro-4-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298072.png)
![2,3-Bis[(N-3-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298079.png)
![2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298081.png)
![1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298086.png)
![2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298090.png)
![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298099.png)
![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)



